5-{[(3-methylquinoxalin-2-yl)methyl]sulfanyl}-3-phenyl-1,3,4-thiadiazole-2(3H)-thione
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Overview
Description
5-{[(3-METHYL-2-QUINOXALINYL)METHYL]SULFANYL}-3-PHENYL-1,3,4-THIADIAZOLE-2(3H)-THIONE is a complex organic compound that belongs to the class of 1,3,4-thiadiazoles
Preparation Methods
The synthesis of 5-{[(3-METHYL-2-QUINOXALINYL)METHYL]SULFANYL}-3-PHENYL-1,3,4-THIADIAZOLE-2(3H)-THIONE typically involves the reaction of 3-methyl-2-quinoxalinylmethyl chloride with 3-phenyl-1,3,4-thiadiazole-2-thiol in the presence of a base. The reaction is carried out under reflux conditions in an appropriate solvent such as ethanol or acetonitrile. The product is then purified by recrystallization or column chromatography .
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including:
Oxidation: It can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the thiadiazole ring can be substituted with various nucleophiles under appropriate conditions.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and reaction temperatures ranging from room temperature to reflux conditions. The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
Chemistry: It is used as a building block for the synthesis of more complex molecules and materials.
Biology: The compound has shown promising biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: It is being investigated for its potential use in drug development, particularly for its ability to inhibit certain enzymes and pathways involved in disease processes.
Mechanism of Action
The mechanism of action of 5-{[(3-METHYL-2-QUINOXALINYL)METHYL]SULFANYL}-3-PHENYL-1,3,4-THIADIAZOLE-2(3H)-THIONE involves its interaction with specific molecular targets and pathways. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their function. Additionally, the compound may interact with cellular receptors and signaling pathways, leading to changes in cellular processes and functions .
Comparison with Similar Compounds
Similar compounds to 5-{[(3-METHYL-2-QUINOXALINYL)METHYL]SULFANYL}-3-PHENYL-1,3,4-THIADIAZOLE-2(3H)-THIONE include other 1,3,4-thiadiazole derivatives, such as:
- 5-{[(2-METHYL-1,3-BENZOXAZOL-5-YL)METHYL]SULFANYL}-3-PHENYL-1,3,4-THIADIAZOLE-2(3H)-THIONE
- 5-{[(2-METHYL-1,3-BENZOXAZOL-6-YL)METHYL]SULFANYL}-3-PHENYL-1,3,4-THIADIAZOLE-2(3H)-THIONE
These compounds share similar structural features and biological activities but may differ in their specific properties and applications. The uniqueness of 5-{[(3-METHYL-2-QUINOXALINYL)METHYL]SULFANYL}-3-PHENYL-1,3,4-THIADIAZOLE-2(3H)-THIONE lies in its specific substitution pattern and the resulting effects on its chemical and biological properties.
Properties
Molecular Formula |
C18H14N4S3 |
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Molecular Weight |
382.5 g/mol |
IUPAC Name |
5-[(3-methylquinoxalin-2-yl)methylsulfanyl]-3-phenyl-1,3,4-thiadiazole-2-thione |
InChI |
InChI=1S/C18H14N4S3/c1-12-16(20-15-10-6-5-9-14(15)19-12)11-24-17-21-22(18(23)25-17)13-7-3-2-4-8-13/h2-10H,11H2,1H3 |
InChI Key |
ZJJZPHPZGLRKGS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC2=CC=CC=C2N=C1CSC3=NN(C(=S)S3)C4=CC=CC=C4 |
Origin of Product |
United States |
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